

Unveiling the Crystal Architecture of Copper(II) Perchlorate Hexahydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of copper(II) perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O. The information presented herein is curated from crystallographic studies and is intended to serve as a comprehensive resource for researchers in fields ranging from inorganic chemistry to materials science and drug development.

Crystallographic and Structural Data

The crystal structure of copper(II) perchlorate hexahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1][2] This arrangement indicates a centrosymmetric crystal structure. The unit cell contains six formula units of Cu(ClO₄)₂·6H₂O.[3]

The fundamental building block of the structure consists of a copper(II) ion octahedrally coordinated by six water molecules, forming the complex cation $[Cu(H_2O)_6]^{2+}.[1][2][4]$ These complex cations are, in turn, associated with perchlorate anions (ClO_4^-) through hydrogen bonding.

A noteworthy feature of the copper coordination is the significant distortion of the octahedron, a phenomenon commonly attributed to the Jahn-Teller effect in d^9 copper(II) complexes.[4] This results in a "(4 + 2)" coordination geometry, with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. Specifically, the structure contains two inequivalent copper ions, each displaying this distorted octahedral arrangement.[1]



The perchlorate groups are also slightly distorted from a regular tetrahedral geometry.[1] An extensive and intricate network of hydrogen bonds exists between the coordinated water molecules and the perchlorate anions, as well as between adjacent water octahedra, contributing to the stability of the crystal lattice.[1]

Crystallographic Data

The following table summarizes the key crystallographic parameters for copper(II) perchlorate hexahydrate determined at 296 K using Mo K α radiation (λ = 0.71069 Å).[1][2]

Parameter	Value
Formula	Cu(ClO ₄) ₂ ·6H ₂ O
Molecular Weight	370.54 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a	5.137(1) Å
b	22.991(3) Å
С	13.849(2) Å
β	90.66(1)°
Volume	1635.4(4) Å ³
Z	6
Calculated Density (Dx)	2.26 g/cm ³
Absorption Coefficient (μ)	26.44 cm ⁻¹
F(000)	1122
R-factor	0.030

Selected Bond Distances and Angles



The tables below provide a summary of important bond distances and angles within the crystal structure, highlighting the coordination environment of the copper ions and the geometry of the perchlorate anions.

Table 1.2.1: Copper-Oxygen Bond Distances

Bond	Distance (Å)	
Mean Cu-O (equatorial)	1.953(1) - 1.970(4)	
Mean Cu-O (axial)	2.388(2)	

Data represents mean corrected values for the two inequivalent copper octahedra.[2]

Table 1.2.2: Perchlorate Group Geometry

Parameter	Observed Mean Value	Rigid-Body Corrected Mean Value
CI-O Distance	1.429(5) Å	1.453(6) Å
O-O Distance	2.333(8) Å	2.372(8) Å

These values represent the overall mean for the three inequivalent perchlorate groups.[1][2]

Experimental Protocols

The determination of the crystal structure of copper(II) perchlorate hexahydrate involves a series of well-defined experimental steps.

Crystal Growth

Greenish-blue crystals of copper(II) perchlorate hexahydrate can be grown by the slow evaporation of an aqueous solution of the compound at room temperature. The starting material is often a commercially available reagent grade of copper(II) perchlorate hexahydrate, which may be dissolved in a dilute solution of perchloric acid (e.g., ~1M) to suppress hydrolysis.



X-ray Diffraction Data Collection

A suitable single crystal is selected and mounted on a diffractometer. Due to the hygroscopic nature of the crystals, it is often necessary to coat them with a protective layer, such as epoxy cement, to prevent degradation during data collection.[2][3]

The data collection is typically performed at a controlled temperature, for instance, 296 K.[1] A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α) is used to measure the intensities of a large number of unique reflections.[1] The unit cell parameters are determined from a least-squares refinement of the setting angles of a set of well-centered reflections.

Structure Solution and Refinement

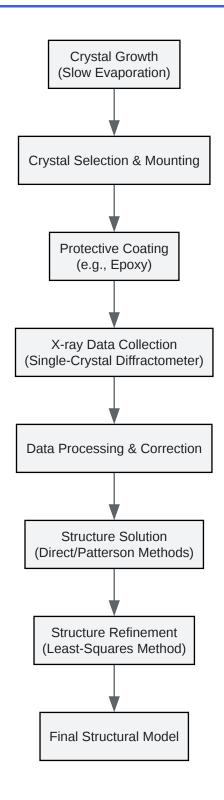
The collected intensity data is processed, and corrections are applied for factors such as Lorentz and polarization effects. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined using full-matrix least-squares methods. The refinement process minimizes the difference between the observed and calculated structure factors. The positions of the non-hydrogen atoms are refined anisotropically. The hydrogen atoms are typically located from a difference Fourier map and their positions and isotropic thermal parameters are also refined.[1][2]

The final refined model provides the precise atomic coordinates, bond lengths, bond angles, and thermal parameters that describe the crystal structure in detail.

Visualizations Experimental Workflow for Crystal Structure Determination





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Caption: Workflow for the determination of the crystal structure.

Coordination Environment of the Copper(II) Ion



Caption: Schematic of the distorted octahedral coordination of Cu²⁺.

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